Molecular weight and physicochemical characteristics of indole-5-ethylamine adipate
Molecular weight and physicochemical characteristics of indole-5-ethylamine adipate
An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indole-5-ethylamine Adipate
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight and essential physicochemical characteristics of Indole-5-ethylamine Adipate. As the salt form of Indole-5-ethylamine, an amine of significant interest in neurochemical research, and adipic acid, a common pharmaceutical excipient, its properties are critical for researchers, scientists, and drug development professionals. This document delineates the foundational properties of the parent molecules, details the calculated characteristics of the resulting salt, and presents authoritative, step-by-step experimental protocols for the empirical determination of its melting point, aqueous solubility, pKa, and lipophilicity (LogP). The methodologies are explained with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to facilitate understanding.
Introduction: Rationale for Salt Formation
In pharmaceutical development, the conversion of an active molecule into a salt form is a common and highly effective strategy to enhance its physicochemical properties. Indole-5-ethylamine, a primary amine, possesses a basic nitrogen center that readily reacts with an acid to form a salt. Adipic acid, a dicarboxylic acid, is recognized as a safe and stable excipient.[1]
The formation of Indole-5-ethylamine Adipate is predicated on several key objectives in drug development:
-
Enhanced Solubility: Salt forms are generally more water-soluble than their freebase counterparts, which can be critical for achieving desired bioavailability for oral or parenteral formulations.[2]
-
Improved Stability: Crystalline salts often exhibit greater physical and chemical stability, leading to longer shelf-life and more consistent product performance.
-
Ease of Handling: Converting oils or low-melting-point solids into stable, crystalline salts with higher melting points simplifies handling, purification, and formulation processes.
This guide provides the foundational data and experimental frameworks necessary to fully characterize this salt, enabling its effective application in research and development.
Molecular Structure and Weight
The formation of Indole-5-ethylamine Adipate involves an acid-base reaction between the basic ethylamine moiety of Indole-5-ethylamine and one of the carboxylic acid groups of adipic acid.
Molecular Weight Calculation
The molecular weight of the salt is the sum of its constituent parts.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| Indole-5-ethylamine | C₁₀H₁₂N₂ | 160.22 | Calculated |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | [3][4] |
| Indole-5-ethylamine Adipate | C₁₆H₂₂N₂O₄ | 306.36 | Sum |
Core Physicochemical Characteristics
The properties of the salt are fundamental to predicting its behavior in various experimental and physiological conditions. The following table summarizes key computed and expected characteristics.
| Parameter | Description | Value / Expected Range | Rationale / Significance |
| Melting Point (°C) | Temperature of solid-to-liquid phase transition. | Expected >150 °C | A sharp melting point is an indicator of purity.[5] Adipic acid melts at ~152°C. The salt form is expected to be a stable crystalline solid. |
| Aqueous Solubility | Concentration in a saturated aqueous solution. | pH-dependent; expected to be higher than freebase. | Critical for dissolution and absorption. Salt formation typically increases solubility.[2] |
| pKa (Amine) | Acid dissociation constant of the protonated ethylamine group. | ~10.1 (predicted) | Determines the ionization state across physiological pH, affecting solubility and receptor binding. Based on similar structures.[6] |
| pKa (Adipic Acid) | Acid dissociation constants of the carboxylic acid groups. | pKa₁ ≈ 4.41, pKa₂ ≈ 5.41 | The dicarboxylic nature provides buffering capacity.[1] |
| LogP (Octanol/Water) | Partition coefficient of the neutral species. | ~1.5 - 2.5 (predicted for freebase) | Measures lipophilicity, influencing membrane permeability and drug-likeness. |
| LogD (pH 7.4) | Distribution coefficient at physiological pH. | Expected < LogP | Reflects lipophilicity of all species (ionized and neutral) at a given pH. Since the amine will be protonated, LogD will be lower than LogP. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, self-validating protocols for determining the key physicochemical properties of Indole-5-ethylamine Adipate.
Melting Point Determination (Capillary Method)
Expertise & Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.[5] A slow heating rate near the melting point is crucial for the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]
Methodology:
-
Sample Preparation: Finely powder a small amount of dry Indole-5-ethylamine Adipate. Jab the open end of a capillary tube into the powder and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[7]
-
Instrument Setup: Place the packed capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. Allow the apparatus to cool at least 20°C below this temperature.[5][7]
-
Accurate Determination: Begin heating again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is T_onset – T_clear.
-
Validation: Repeat the measurement with two additional samples. The results should be within 1°C of each other for a pure compound.
Aqueous Solubility (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. Using buffers is essential for ionizable compounds, as solubility can be highly pH-dependent.[9][11] A 24-72 hour agitation period ensures equilibrium is reached.[9]
Methodology:
-
Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of Indole-5-ethylamine Adipate to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any remaining solid.
-
Sampling: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.
-
Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration.[9]
-
Validation: The presence of remaining solid in the vials at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.
pKa Determination (Potentiometric Titration)
Expertise & Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13] It works by monitoring pH changes as a titrant is added, allowing for the identification of the half-equivalence point, where pH = pKa.[14] Maintaining a constant ionic strength minimizes variations in activity coefficients.
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Accurately weigh and dissolve a sample of Indole-5-ethylamine Adipate in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[14]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration (Base): To determine the pKa of the adipic acid moieties, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
-
Titration (Acid): In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated indole-ethylamine.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve) or the half-equivalence points on the derivative plot (d(pH)/dV).[12]
LogP Determination (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is the traditional and most reliable technique for LogP measurement.[15][16] It directly measures the partitioning of a compound between n-octanol and water. To measure the LogP of the neutral species of an ionizable compound, the aqueous phase must be buffered to a pH where the compound is predominantly non-ionized (at least 2 pH units away from the pKa).[17]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Buffer Selection: Based on the pKa of the amine (~10.1), use a buffer of pH ≥ 12 to ensure the Indole-5-ethylamine is in its neutral, freebase form.
-
Partitioning: Add a known amount of Indole-5-ethylamine Adipate to a vessel containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[15]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
-
Validation: The measurement should be performed in triplicate. The total amount of compound recovered from both phases should be consistent with the amount initially added.
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